5-bromo-2-(4-methylphenyl)-1,3-thiazole
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Overview
Description
5-bromo-2-(4-methylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 4-methylphenyl group at the 2-position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(4-methylphenyl)-1,3-thiazole typically involves the reaction of 4-methylphenylthiourea with bromine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction conditions include:
Starting Materials: 4-methylphenylthiourea and bromine.
Solvent: A polar solvent such as acetonitrile or dimethylformamide (DMF).
Base: A strong base such as sodium hydroxide or potassium carbonate.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually takes several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of 2-(4-methylphenyl)-1,3-thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-bromo-2-(4-methylphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-(4-methylphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the thiazole ring can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-1,3-thiazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-2-(4-methylphenyl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
5-bromo-2-phenyl-1,3-thiazole: Similar structure but without the methyl group on the phenyl ring, leading to different steric and electronic effects.
Uniqueness
5-bromo-2-(4-methylphenyl)-1,3-thiazole is unique due to the combination of the bromine atom and the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution and coupling reactions, while the 4-methylphenyl group can affect its binding interactions with biological targets.
Properties
CAS No. |
1086382-54-8 |
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Molecular Formula |
C10H8BrNS |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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